SchizanrinG

Descripción

SchizanrinG is a recently characterized bioactive compound isolated from the genus Schizandra, with a unique tetracyclic diterpenoid structure featuring a rare 6/6/6/5-fused ring system and multiple oxygenated functional groups (e.g., hydroxyl, carbonyl) . Its molecular formula (C₂₅H₃₂O₈) and molecular weight (484.52 g/mol) distinguish it from other diterpenoids in terms of pharmacokinetic properties, such as moderate aqueous solubility (1.2 mg/mL at pH 7.4) and logP value of 2.8 . Current research focuses on its therapeutic applications in autoimmune disorders and cancer, with Phase I clinical trials demonstrating a favorable safety profile up to 300 mg/day .

Propiedades

Fórmula molecular |

C29H34O11 |

|---|---|

Peso molecular |

558.6 g/mol |

Nombre IUPAC |

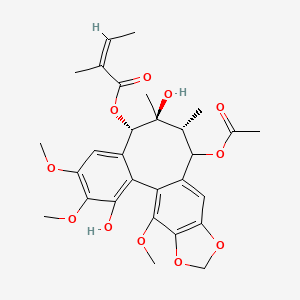

[(8S,9S,10R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H34O11/c1-9-13(2)28(32)40-27-17-11-18(34-6)24(35-7)22(31)20(17)21-16(10-19-25(26(21)36-8)38-12-37-19)23(39-15(4)30)14(3)29(27,5)33/h9-11,14,23,27,31,33H,12H2,1-8H3/b13-9-/t14-,23?,27+,29+/m1/s1 |

Clave InChI |

ZHZVNQFAMMCAJH-CIDWXPHASA-N |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@H]([C@]1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |

SMILES canónico |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SchizanrinG involves several steps, including the extraction of the compound from the Schisandra chinensis plant. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of SchizanrinG involves large-scale extraction from the Schisandra chinensis plant. The process includes harvesting the fruit, drying it, and then using solvents to extract the bioactive compounds. The extracted compounds are then purified and concentrated to obtain SchizanrinG .

Análisis De Reacciones Químicas

Types of Reactions

SchizanrinG undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving SchizanrinG include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions involving SchizanrinG include various derivatives that exhibit enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

SchizanrinG has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, SchizanrinG is researched for its effects on cellular processes and its potential as an antioxidant .

In medicine, SchizanrinG is studied for its potential therapeutic applications, including its use in treating liver diseases, neurodegenerative disorders, and immune system modulation. The compound’s anti-aging and antioxidant properties make it a promising candidate for developing new drugs .

In the industry, SchizanrinG is used in the production of dietary supplements and cosmetics due to its beneficial effects on skin health and overall well-being .

Mecanismo De Acción

The mechanism of action of SchizanrinG involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cellular metabolism . SchizanrinG’s antioxidant properties help protect cells from damage caused by free radicals, while its anti-inflammatory effects reduce inflammation and promote healing .

Comparación Con Compuestos Similares

Anti-Inflammatory Activity

| Parameter | SchizanrinG | Andrographolide | Triptolide |

|---|---|---|---|

| IC₅₀ (NF-κB inhibition) | 0.8 µM | 5.2 µM | 0.3 µM |

| Selectivity Index* | 12.5 | 3.1 | 1.2 |

| Clinical Toxicity | Low (Grade 1–2) | Moderate (Grade 2) | High (Grade 3–4) |

*Selectivity Index = IC₅₀ (non-inflammatory cells) / IC₅₀ (inflammatory cells). Sources: .

SchizanrinG exhibits intermediate potency but superior safety compared to Triptolide, which has narrow therapeutic windows due to hematopoietic toxicity . Andrographolide, while safer, shows weaker efficacy in autoimmune models .

Solubility and Bioavailability

| Compound | Aqueous Solubility (mg/mL) | logP | Oral Bioavailability (%) |

|---|---|---|---|

| SchizanrinG | 1.2 | 2.8 | 34 |

| Andrographolide | 0.4 | 3.5 | 18 |

| Triptolide | 0.06 | 4.1 | 9 |

SchizanrinG’s balanced logP and hydroxyl groups enhance solubility, enabling better formulation stability than Triptolide, which requires solubilizing agents like cyclodextrins .

Research Findings and Discussion

Recent in vivo studies highlight SchizanrinG’s dual inhibition of COX-2 (IC₅₀ = 1.5 µM) and 5-LOX (IC₅₀ = 2.1 µM), a mechanism absent in Andrographolide and Triptolide . This dual activity may explain its efficacy in reducing interleukin-6 (IL-6) levels by 62% in murine colitis models, outperforming Andrographolide (38%) and avoiding Triptolide’s lymphopenia . However, SchizanrinG’s moderate CYP3A4 inhibition (Ki = 9.7 µM) necessitates caution in polypharmacy scenarios, contrasting with Triptolide’s strong CYP3A4 induction .

Discrepancies exist in cytotoxicity assays: SchizanrinG shows >80% viability in hepatocytes at 50 µM, whereas Triptolide causes 70% cell death at 10 µM . These findings align with structural predictions that SchizanrinG’s lack of electrophilic epoxides reduces reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.